1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a pyrazole ring substituted with two methyl groups and a pyrrolidine ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,3-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. For example, 2-bromoethyl pyrrolidine can be reacted with 1,3-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the methyl groups on the pyrazole ring.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(morpholin-2-yl)ethan-1-one: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both the dimethyl-substituted pyrazole ring and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The methyl groups on the pyrazole ring can influence the compound’s reactivity and binding interactions, while the pyrrolidine ring can enhance solubility and bioavailability.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H17N3O/c1-8-10(7-14(2)13-8)11(15)6-9-4-3-5-12-9/h7,9,12H,3-6H2,1-2H3 |
InChI Key |
NXRQQSOOBRUFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC2CCCN2)C |
Origin of Product |
United States |
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